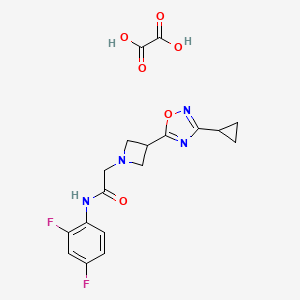
3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Structural Analysis
Polyphilic Hydrogen Bonded Block Molecules : A study explored binary mixtures involving triazine entities and their mesomorphic properties, highlighting the role of hydrogen bonding and molecular segregation in forming columnar LC phases. This research offers insights into designing materials with tailored mesomorphic properties, where the triazine core plays a crucial role in the molecular architecture (L. Vogel et al., 2017).
Analysis of lp⋯π Intermolecular Interactions : Another study focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives. It highlighted the various intermolecular interactions, including lp⋯π, observed in these compounds, which could be leveraged in designing new materials or pharmaceuticals with desired interaction profiles (R. Shukla et al., 2014).
Synthesis of Biologically Active Molecules
Antibacterial Agents : Research on the synthesis of chalcones, pyrazolines, and amino pyrimidines from triazine compounds has demonstrated their potential antibacterial activity. This underscores the triazine ring's utility in creating new antibacterial agents, which could be crucial in combating antibiotic resistance (A. Solankee & J. Patel, 2004).
New Fluorine Containing Molecules : A study on the synthesis of fluorine-containing thiadiazolotriazinones highlights the role of fluorine and triazine in enhancing biological activity. These compounds were tested for their antibacterial activities, offering a pathway for developing new antimicrobial agents (B. S. Holla et al., 2003).
Development of Functional Materials
Electrochromic Properties : Research into aromatic polyamides containing triphenylamine moieties, derived from a triazine core, has shown significant potential in creating materials with desirable electrochromic properties. This could have applications in smart windows and displays, indicating the versatility of triazine derivatives in material science (Guey‐Sheng Liou & Cha-Wen Chang, 2008).
Luminescence Sensing : Lanthanide-organic frameworks based on triazine derivatives have been developed for luminescence sensing of benzaldehyde derivatives. This application demonstrates the potential of triazine-based compounds in sensing and detection technologies, which could be particularly useful in environmental monitoring and diagnostics (B. Shi et al., 2015).
Eigenschaften
IUPAC Name |
3-(2,4-dimethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-3-8-15(12(2)9-11)20-18-21-17(24)16(22-23-18)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHKRQRZFRSPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)
![5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B2538794.png)
![N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2538795.png)



![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)



![3-[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2538808.png)
